Tiglaldehyde
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Overview
Description
Tiglic aldehyde is a hemiterpene.
Mechanism of Action
Target of Action
It has been used in the synthesis of various compounds, suggesting that it may interact with a wide range of molecular targets .
Mode of Action
It is known to be a starting reagent in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
Tiglic aldehyde has been used in the synthesis of alkyl-branched tetraene hydrocarbons and as a pheromone component for the dried fruit beetle . It has also been involved in the synthesis of E,E-2,4-dimethyl-2,4-hexa dienal, a volatile constituent of the defensive secretions of Leiobunum nigripalpi . These applications suggest that Tiglic aldehyde may play a role in various biochemical pathways, particularly those involving the synthesis of complex organic compounds.
Pharmacokinetics
Its physical properties such as its boiling point (116-119 °c/752 mmhg) and density (0869 g/mL at 20 °C, 0871 g/mL at 25 °C) suggest that it may have specific pharmacokinetic characteristics .
Result of Action
Its use in the synthesis of various compounds suggests that it may have significant effects at the molecular level .
Action Environment
Given its chemical properties, it is likely that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Tiglic aldehyde acts as an electrophile in the formation of carbon-carbon bonds, particularly in the construction of complex organic molecules . It undergoes nucleophilic addition reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds . The incorporation of aldehyde handles into proteins, and subsequent chemical reactions thereof, is rapidly proving to be an effective way of generating homogeneous, covalently linked protein constructs that can display a vast array of functionality .
Cellular Effects
Aldehydes, including Tiglic aldehyde, are ubiquitous electrophilic compounds that ferment microorganisms including Saccharomyces cerevisiae encounter during the fermentation processes to produce food, fuels, chemicals, and pharmaceuticals . Aldehydes pose severe toxicity to the growth and metabolism of the S. cerevisiae through a variety of toxic molecular mechanisms, predominantly via damaging macromolecules and hampering the production of targeted compounds . Aldehydes can also modulate signaling pathways and gene expression, influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
Its reactivity at the molecular level enables it to serve as a building block for the synthesis of diverse organic compounds, contributing to the development of new materials and chemical entities .
Dosage Effects in Animal Models
It is known that the effects of aldehydes can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Intracellular aldehydes can be neutralized by aldehyde-metabolizing enzymes, including those from the aldehyde dehydrogenase superfamily (ALDH) .
Transport and Distribution
It is known that aldehydes can interact with various transporters and binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that aldehydes can be directed to specific compartments or organelles based on various factors, including targeting signals and post-translational modifications .
Properties
CAS No. |
497-03-0 |
---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(Z)-2-methylbut-2-enal |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3/b5-3- |
InChI Key |
ACWQBUSCFPJUPN-HYXAFXHYSA-N |
Isomeric SMILES |
C/C=C(/C)\C=O |
SMILES |
CC=C(C)C=O |
Canonical SMILES |
CC=C(C)C=O |
boiling_point |
117.00 to 118.00 °C. @ 760.00 mm Hg |
density |
0.868-0.873 (20°) |
1115-11-3 6038-09-1 497-03-0 |
|
physical_description |
Colourless liquid; penetrating, powerful green ethereal aroma |
Pictograms |
Flammable; Irritant; Environmental Hazard |
solubility |
25 mg/mL Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |
Synonyms |
Tiglaldehyde; (2E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methyl-2-butenal; (E)-2-Methylbut-2-en-1-al; NSC 2179; Tiglic Aldehyde; trans-2-Methyl-2-butenal; trans-Tiglaldehyde |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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